![molecular formula C11H9FN2 B1608652 4-(4-Fluorophenyl)-2-methylpyrimidine CAS No. 85979-51-7](/img/structure/B1608652.png)
4-(4-Fluorophenyl)-2-methylpyrimidine
Overview
Description
4-(4-Fluorophenyl)-2-methylpyrimidine, also known as FMMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. FMMP is a heterocyclic organic compound that contains a pyrimidine ring with a fluorophenyl and methyl group attached to it.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Reactivity : 4-(4-Fluorophenyl)-2-methylpyrimidine has been studied for its chemical synthesis and reactivity. Brown and Waring (1974) explored the synthesis of simple fluoropyrimidines, including 4-fluoro-2-methylpyrimidine, through diazotization and treatment with potassium hydrogen difluoride. This study highlighted the faster reaction rates of fluoropyrimidines compared to other halogenopyrimidines (Brown & Waring, 1974).
Pharmacological Profile : The compound's derivatives have been investigated for their pharmacological properties. Chaki et al. (1999) studied CRA1000 and CRA1001, which include a 4-(4-fluorophenyl)-2-methylpyrimidine structure, as potent and selective CRF1 receptor antagonists (Chaki et al., 1999).
COX-2 Inhibition : Research by Becker (2003) included derivatives of 4-(4-fluorophenyl)-2-methylpyrimidine as COX-2 inhibitors, highlighting their potential in the development of anti-inflammatory drugs (Becker, 2003).
Cancer Treatment : The use of derivatives in cancer treatment has also been explored. Schroeder et al. (2009) developed a selective and orally efficacious inhibitor of the Met kinase superfamily using a derivative of 4-(4-fluorophenyl)-2-methylpyrimidine (Schroeder et al., 2009).
Molecular Structure Studies : The molecular structures of compounds containing 4-(4-fluorophenyl)-2-methylpyrimidine have been a subject of interest. For instance, Richter et al. (2023) studied the crystal and molecular structures of a compound obtained as a side product during the synthesis of an antitubercular agent, which included a 4-(4-fluorophenyl)-2-methylpyrimidine structure (Richter et al., 2023).
Radiosensitizing Effect in Cancer Therapy : Jung et al. (2019) investigated derivatives of 4-(4-fluorophenyl)-2-methylpyrimidine for their potential as radiosensitizers in cancer therapy, focusing on their ability to improve the effectiveness of radiotherapy (Jung et al., 2019).
properties
IUPAC Name |
4-(4-fluorophenyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLUZGJNTVAQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401761 | |
Record name | 4-(4-fluorophenyl)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-methylpyrimidine | |
CAS RN |
85979-51-7 | |
Record name | 4-(4-Fluorophenyl)-2-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85979-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-fluorophenyl)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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